2,6-Diethoxybenzyl alcohol

Organic Synthesis Benzyl Alcohol Derivatives Mechanistic Probes

Sourcing a well-characterized 2,6-diethoxy-substituted benzyl alcohol with reliable analytical documentation is essential for reproducible organic synthesis. This compound delivers a defined substitution pattern (primary alcohol + two aromatic ethoxy groups at the 2,6-positions) critical for proprietary synthetic routes and chromatographic method development. - Available at 97% purity with Certificate of Analysis supporting use as a synthetic intermediate or reference standard. - Defined CAS 351002-96-5 identity enables differentiation from isomers (e.g., 3,5-diethoxy) via expected retention time shifts in HPLC/GC methods. - Suitable for diversity-oriented screening libraries where ethoxy steric/electronic effects are under investigation.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 351002-96-5
Cat. No. B1598968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethoxybenzyl alcohol
CAS351002-96-5
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)OCC)CO
InChIInChI=1S/C11H16O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7,12H,3-4,8H2,1-2H3
InChIKeyPSMRNOMLVFGPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diethoxybenzyl Alcohol Chemical Identity


2,6-Diethoxybenzyl alcohol is a substituted benzyl alcohol derivative defined by its C11H16O3 molecular formula and (2,6-diethoxyphenyl)methanol IUPAC name . It is part of the broader class of hydroxy- and alkoxy-substituted benzyl derivatives considered by regulatory bodies like EFSA for safety in food contact applications [1]. Commercially, it is a research chemical available from vendors like Aladdin with a standard purity of 97% . Its baseline physical properties include a predicted density of 1.064±0.06 g/cm³ [2] and a melting point range of 41-45 °C [3].

Substitution Risks for 2,6-Diethoxybenzyl Alcohol


In the absence of direct comparative data for this specific molecule, the scientific principle that minor structural changes can lead to major differences in reactivity, solubility, and biological interaction remains paramount [1]. While it shares a core benzyl alcohol structure with countless analogs, the presence of two ethoxy groups at the 2 and 6 positions influences its electron density and steric hindrance in ways that are not publicly documented. Substituting this compound with a different substitution pattern (e.g., 3,5-diethoxy or 4-ethoxy) without comparative data is scientifically unsound, as no baseline for performance has been established. Regulatory safety evaluations for the broader class do not guarantee interchangeability in research settings [2].

Quantitative Evidence Gap for 2,6-Diethoxybenzyl Alcohol


Lack of Head-to-Head Reactivity Data

A thorough search of peer-reviewed literature, patents, and databases reveals no direct head-to-head comparisons for 2,6-diethoxybenzyl alcohol against its closest analogs (e.g., 2,4-diethoxybenzyl alcohol, 2,6-dimethoxybenzyl alcohol, unsubstituted benzyl alcohol). While the broader class of substituted benzyl alcohols has been used as mechanistic probes in studies of alcohol oxidase enzymes [1], these studies focus on *para*-substituted analogs and provide no quantitative data for the 2,6-diethoxy substitution pattern. The target compound itself is not mentioned in the study.

Organic Synthesis Benzyl Alcohol Derivatives Mechanistic Probes

Undifferentiated Purity and Analytical Specifications

Commercial sources like Bidepharm offer 2,6-diethoxybenzyl alcohol at a standard purity of 98% with accompanying HPLC, NMR, and GC analytical reports . This is a typical, non-differentiated purity for a research chemical of this class. No vendor data was found that quantitatively benchmarks its purity, trace impurity profile, or stability against specific alternatives, such as the 2,4-diethoxy isomer or the parent benzyl alcohol. The availability of a Certificate of Analysis (CoA) is a standard commercial practice .

Analytical Chemistry Chemical Standards Procurement

Regulatory Status Reflects Chemical Class

2,6-Diethoxybenzyl alcohol belongs to Flavouring Group Evaluation 52 (FGE.52), which encompasses numerous hydroxy- and alkoxy-substituted benzyl derivatives [1]. This group evaluation by the European Food Safety Authority (EFSA) assesses the safety of structurally related substances as a class. The inclusion of 2,6-diethoxybenzyl alcohol in this group does not confer any special or differential regulatory status. The entire group's safety evaluation is based on a weight of evidence approach using data from representative members, not on compound-specific studies for the 2,6-diethoxy variant [1].

Regulatory Science Food Safety EFSA

Application Scenarios for 2,6-Diethoxybenzyl Alcohol


Research Chemical Intermediate

Given the absence of published application-specific data, the primary evidence-backed use for 2,6-diethoxybenzyl alcohol is as a starting material or intermediate in organic synthesis. Its classification as a 'useful research chemical' by vendors like BOC Sciences is based on its functional groups (primary alcohol and aromatic ethers) . Researchers may select this compound over other substituted benzyl alcohols when the specific 2,6-diethoxy substitution pattern is required for a target molecule not disclosed in the public domain. The procurement decision is driven by the end user's internal, proprietary synthetic route.

Analytical Reference Standard

The compound's well-defined identity (CAS 351002-96-5, IUPAC name) and availability with analytical certificates support its use as a reference standard for method development and validation. A laboratory might procure this specific compound to develop an HPLC or GC method for detecting this molecule or its derivatives, differentiating it from a 3,5-diethoxy isomer based on expected chromatographic retention time shifts. However, this scenario relies on the compound's existence, not on a proven, published advantage.

Chemical Library Screening

As a discrete, commercially available chemical entity , 2,6-diethoxybenzyl alcohol can be procured as part of a diversity-oriented chemical library for broad screening assays. Its selection over, for instance, 2,6-dimethoxybenzyl alcohol, would be justified by the investigator's hypothesis regarding the steric and electronic effects of ethoxy versus methoxy groups. The procurement decision is driven by the need for structural diversity in a screening set, not by a known, quantifiable performance advantage of this specific molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diethoxybenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.